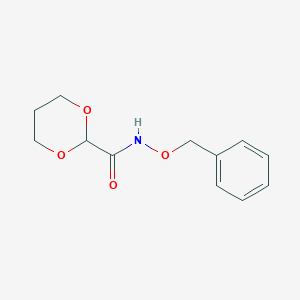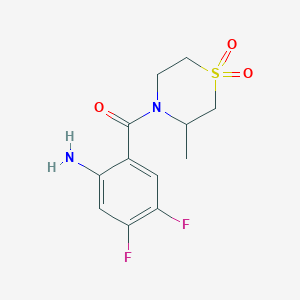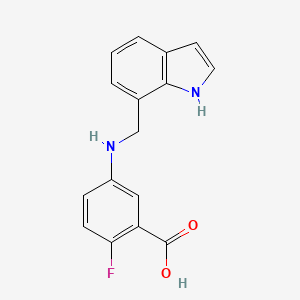![molecular formula C13H11N3O3 B6628131 3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)
3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid, commonly known as PBA, is a small molecule that has been extensively studied for its potential therapeutic applications. PBA is a derivative of benzoic acid and contains a pyrimidine-5-carbonylamino group, which imparts unique properties to the molecule. In
Aplicaciones Científicas De Investigación
PBA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. PBA has also been found to be effective in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system.
Mecanismo De Acción
The mechanism of action of PBA is not fully understood. However, it is believed to act by inhibiting the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response that is activated when the endoplasmic reticulum (ER) is overloaded with unfolded or misfolded proteins. PBA inhibits the UPR pathway by preventing the activation of the ER stress sensors, which leads to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
PBA has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PBA has also been shown to have anti-cancer properties by inducing cell death in cancer cells. In addition, PBA has been found to be effective in treating cystic fibrosis by improving the function of the CFTR protein, which is mutated in patients with the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PBA in lab experiments is its low toxicity. PBA has been shown to be well-tolerated in both in vitro and in vivo studies. Another advantage of using PBA is its ease of synthesis, which makes it readily available for use in experiments.
One limitation of using PBA is its limited solubility in aqueous solutions. This can make it difficult to administer PBA in certain experiments. Another limitation of using PBA is its potential to interact with other molecules in the cell, which can lead to off-target effects.
Direcciones Futuras
There are a number of future directions for research on PBA. One area of interest is the development of new synthetic methods for PBA that improve its solubility and reduce its potential for off-target effects. Another area of interest is the identification of new therapeutic applications for PBA, particularly in the treatment of viral infections. Finally, further research is needed to fully understand the mechanism of action of PBA and its potential for use in combination with other drugs.
Métodos De Síntesis
PBA can be synthesized by the reaction of 3-(chloromethyl)benzoic acid with cytosine in the presence of a base. The resulting intermediate is then treated with ammonia to yield PBA. The synthesis of PBA is relatively straightforward and can be performed on a large scale.
Propiedades
IUPAC Name |
3-[(pyrimidine-5-carbonylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-12(11-6-14-8-15-7-11)16-5-9-2-1-3-10(4-9)13(18)19/h1-4,6-8H,5H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYHUFQIRUDIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628051.png)
![3-[1-(3-Ethyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6628058.png)

![N-[2-(3-cyanophenoxy)phenyl]acetamide](/img/structure/B6628063.png)
![3-Bromo-5-[4-(furan-2-yl)butan-2-ylamino]benzoic acid](/img/structure/B6628067.png)

![4-[[Methyl-[(5-methylpyridin-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628095.png)
![2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid](/img/structure/B6628100.png)

![1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B6628112.png)
![2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide](/img/structure/B6628116.png)

![4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid](/img/structure/B6628139.png)
![1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone](/img/structure/B6628149.png)